3-Fluoro-2-methoxybenzylamine hydrochloride

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Researchers developing CNS-targeted SAR libraries or patented fluorescence probes require regiospecific fluorinated benzylamine building blocks. 3-Fluoro-2-methoxybenzylamine hydrochloride provides the exact 3-fluoro-2-methoxy substitution pattern validated for MAO inhibition (IC₅₀ 95 μM vs. bovine plasma MAO) and fluorescence probe architectures (Compound 1-1). Key outcomes: • Benchmark MAO activity with defined IC₅₀ for SAR expansion. • Reproduce patented probe constructs-positional isomers alter fluorescence properties. • CNS-optimized physicochemical profile: LogP 1.71, TPSA 35.25 Ų. Supply chain: ≥95% purity, ambient storage, global shipping.

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 1214383-89-7
Cat. No. B1416418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methoxybenzylamine hydrochloride
CAS1214383-89-7
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)CN.Cl
InChIInChI=1S/C8H10FNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H
InChIKeyJEDAMCHLRZKGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methoxybenzylamine hydrochloride (CAS 1214383-89-7): A Position-Specific Fluorinated Benzylamine Building Block for Pharmaceutical Synthesis


3-Fluoro-2-methoxybenzylamine hydrochloride is a fluorinated benzylamine derivative (molecular formula: C₈H₁₁ClFNO; molecular weight: 191.63 g/mol) with fluorine substitution at the 3-position and methoxy substitution at the 2-position of the aromatic ring . This regiospecific substitution pattern distinguishes it from other fluoro-methoxybenzylamine positional isomers (e.g., 2-fluoro-3-methoxy or 4-fluoro-2-methoxy variants) and from non-fluorinated analogs such as 2-methoxybenzylamine. The hydrochloride salt form enhances aqueous solubility and storage stability compared to the free base, facilitating handling in both research and process-scale applications [1].

Why Generic Substitution Fails: Regiospecific Substitution Pattern of 3-Fluoro-2-methoxybenzylamine Hydrochloride


Fluorinated benzylamine derivatives cannot be treated as interchangeable commodities due to pronounced differences in biological activity, physicochemical properties, and synthetic utility arising from substitution position. The 3-fluoro-2-methoxy substitution pattern produces a unique electronic environment (σ-electron-withdrawing fluorine ortho to methoxy; methoxy para to benzylic amine) that directly impacts nucleophilicity, metabolic stability, and target binding orientation [1]. Positional isomers such as 2-fluoro-3-methoxybenzylamine or 4-fluoro-2-methoxybenzylamine exhibit divergent pKa, logP, and steric profiles that can alter both reaction outcomes in synthesis and biological target engagement. Procurement decisions based solely on generic 'fluorobenzylamine' classification without specifying regiosubstitution pattern risk introducing unintended variability in synthetic yields, biological assay reproducibility, and intellectual property positioning.

Product-Specific Quantitative Evidence Guide: 3-Fluoro-2-methoxybenzylamine Hydrochloride Differentiation Data


MAO-B Enzymatic Activity Comparison: 3-Fluoro-2-methoxybenzylamine Versus Unsubstituted Benzylamine

In a bovine plasma monoamine oxidase (MAO) inhibition assay, 3-fluoro-2-methoxybenzylamine hydrochloride demonstrated an IC₅₀ of 9.50 × 10⁴ nM (95 μM) [1]. This value represents baseline inhibitory activity against MAO, an enzyme class relevant to CNS drug discovery. The assay was conducted with 15-minute preincubation followed by addition of benzylamine hydrochloride as substrate and 30-minute measurement. While this IC₅₀ indicates moderate potency, the data provide a quantitative benchmark for structure-activity relationship (SAR) studies comparing regioisomeric fluoro-methoxybenzylamine variants [2].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Synthetic Yield Differentiation in Fluorescence Probe Construction: 3-Fluoro-2-methoxybenzylamine Versus 4-Fluoro-2-methoxybenzylamine

In a patent application describing benzylamine derivatives for fluorescence probe construction, 3-fluoro-2-methoxybenzylamine (Compound 1-1) was synthesized from 3-fluoro-2-methoxybenzaldehyde via reductive amination. The patent explicitly compares synthesis outcomes across four positional isomers: Compound 1-1 (3-fluoro-2-methoxy), Compound 1-2 (4-fluoro-2-methoxy), Compound 1-3 (2-fluoro-3-methoxy), and Compound 1-4 (3-fluoro-4-methoxybenzylamine) [1]. This direct comparison across the complete positional isomer set demonstrates that the 3-fluoro-2-methoxy substitution pattern is synthetically accessible and has been specifically selected for fluorescence probe applications.

Fluorescent probes Bioimaging Synthetic yield optimization

Physicochemical Differentiation: Calculated LogP and TPSA of 3-Fluoro-2-methoxybenzylamine Versus Non-Fluorinated Analog

Computational physicochemical profiling reveals that 3-fluoro-2-methoxybenzylamine hydrochloride (as free base) has a calculated LogP of 1.7148 and a topological polar surface area (TPSA) of 35.25 Ų . Fluorine substitution at the 3-position modulates lipophilicity and electronic properties compared to non-fluorinated 2-methoxybenzylamine. Studies on fluorinated amine series demonstrate that introduction of a single fluorine atom alters pKa by 0.5–1.5 units and LogP by 0.3–0.8 units depending on substitution position, with ortho/para relationships to the amine group producing distinct effects on basicity and hydrogen-bonding capacity [1].

Drug-likeness Lipophilicity Membrane permeability

Optimal Research and Industrial Application Scenarios for 3-Fluoro-2-methoxybenzylamine Hydrochloride Based on Quantitative Evidence


Monoamine Oxidase (MAO) Structure-Activity Relationship (SAR) Studies Requiring Moderate Baseline Inhibition

For CNS-focused medicinal chemistry programs evaluating fluorinated benzylamine derivatives as MAO modulators, 3-fluoro-2-methoxybenzylamine hydrochloride provides a characterized IC₅₀ benchmark of 95 μM against bovine plasma MAO [1]. This moderate activity makes it suitable as a reference point for SAR exploration, where incremental potency improvements can be quantified against a defined baseline. Researchers can use this compound to systematically assess how additional substitutions (e.g., 4-position modifications or N-alkylation) modulate MAO inhibitory activity.

Fluorescence Probe Development Requiring Specific 3-Fluoro-2-methoxy Regioisomeric Scaffold

Patented fluorescence probe constructs explicitly employ the 3-fluoro-2-methoxybenzylamine scaffold (designated Compound 1-1) alongside comparative evaluation of 4-fluoro-2-methoxy, 2-fluoro-3-methoxy, and 3-fluoro-4-methoxy positional isomers [2]. Procurement of the correct regioisomer is mandatory for reproducing these probe architectures. Use of incorrect positional isomers will yield structurally distinct probes with altered fluorescence properties, binding orientation, or cellular localization patterns.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without TPSA Penalty

When a lead series requires increased membrane permeability without introducing additional hydrogen-bond donors or acceptors, the 3-fluoro substitution pattern offers a calculated LogP of 1.7148 while maintaining TPSA at 35.25 Ų — identical to the non-fluorinated parent . This profile is particularly advantageous for CNS-targeted compounds requiring blood-brain barrier penetration, where logP values in the 1–3 range are optimal and minimizing polar surface area (TPSA < 60–70 Ų) is critical. The 3-fluoro-2-methoxy regioisomer can serve as a building block for amine-containing pharmacophores where fluorine's metabolic stabilization of the aromatic ring is desired without altering hydrogen-bonding capacity.

Synthesis of Fluorine-Containing Heterocycles via Nucleophilic Substitution

The primary amine group of 3-fluoro-2-methoxybenzylamine hydrochloride participates in nucleophilic substitution reactions for constructing fluorinated heterocyclic compounds [3]. The 3-fluoro-2-methoxy substitution pattern creates a unique electronic environment where the fluorine atom (σ-electron-withdrawing) is ortho to the methoxy group and the benzylic amine is para to methoxy. This regiospecific electronic distribution influences reaction regioselectivity in subsequent cyclization or coupling steps compared to alternative fluoro-methoxybenzylamine isomers.

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